1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a cyclobutyl group attached to a diazepane ring, along with a diphenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or titanium compounds, may be employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand for biological receptors, which could lead to the development of new pharmaceuticals.
Medicine: The compound’s interactions with biological targets suggest potential therapeutic applications, particularly in the development of drugs for neurological disorders.
Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
Uniqueness
Compared to similar compounds, 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one stands out due to its specific structural features, such as the presence of two phenyl groups on the propanone moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHPITYYVRAHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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